8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a small molecule with significant potential in drug discovery and development. Its molecular formula is CHN, and it has a molecular weight of 138.17 g/mol. This compound features a versatile scaffold that allows for the synthesis of various derivatives, making it valuable in multiple scientific fields, including chemistry, biology, and medicine . The compound has shown promise in various applications, particularly in inhibiting specific biological targets like c-Met kinase, which is involved in several cellular processes.
The compound is classified within the family of triazolo-pyrazines, known for their diverse biological activities. It can be sourced from chemical suppliers or synthesized through established organic chemistry methods. Its classification is essential for understanding its reactivity and potential applications in medicinal chemistry and material science .
The synthesis of 8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of amidrazone derivatives with activated carbonyl compounds or esters of fluorinated acids. This process can be optimized for industrial production through standard organic synthesis techniques, ensuring high purity and yield .
For example, one method involves using 2,3-dichloropyrazine as a starting material. The hydrazine group can be introduced via nucleophilic substitution followed by cyclization with triethoxy methane to form key intermediates. Subsequent reactions with various substituents lead to the target compound .
The molecular structure of 8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine features a fused triazole and pyrazine ring system. The presence of a methyl group at the 8-position contributes to its unique properties. Structural data can be confirmed through techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insights into the molecular framework and confirm the identity of synthesized compounds .
8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium azide for substitution reactions .
The primary mechanism of action for 8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with c-Met kinase. By inhibiting this kinase's activity, the compound affects several biochemical pathways related to cell growth and survival. This inhibition can lead to altered cellular responses that may be beneficial in therapeutic contexts such as cancer treatment .
The physical properties of 8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine include:
Chemical properties include its ability to participate in various reactions such as oxidation and substitution due to the presence of nitrogen atoms in its structure .
8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine has numerous applications:
Its unique structural features enable it to interact with various molecular targets effectively .
The synthesis of 8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (C₆H₁₀N₄, MW 138.17 g/mol) relies on sequential transformations to construct its fused bicyclic system. A proven industrial route involves four stages:
A comparative analysis of key steps is shown below:
Table 1: Critical Steps in Triazolo-Pyrazine Synthesis
Step | Reagents/Conditions | Yield Range | Key Challenge |
---|---|---|---|
Hydrazine Addition | Hydrazine hydrate, 20°C, 1 h | 75–85% | Over-reduction side products |
Triazole Cyclization | TFAA, MsOH, 10°C, 3 h | 60–70% | Acid-sensitive functional groups |
Pyrazine Hydrogenation | Pd/C (10%), H₂ (50 psi), EtOH, 24 h | 80–90% | Catalyst deactivation |
N-Methylation | NaBH₃CN/CH₂O or CH₃I/K₂CO₃ | 65–75% | Regioselectivity at N8 vs. N5 |
Optimization focuses on suppressing byproducts during cyclization (e.g., using chlorobenzene as a solvent) and ensuring chemoselective hydrogenation to avoid over-reduction [10].
Achieving selective methylation exclusively at the pyrazine N8-position (vs. triazole N1) requires precise catalytic control. Two dominant strategies exist:
Table 2: Methylation Techniques Comparison
Method | Catalyst/Reagents | Temperature | Yield | N8-Selectivity |
---|---|---|---|---|
Reductive Amination | NaBH₃CN/CH₂O, AcOH | 20–25°C | 68% | >95% |
Palladium-Catalyzed | Pd(OAc)₂/CuI, CH₃I | 80°C | 72% | 90% |
Phase-Transfer Catalysis | Aliquat 336, NaOH, CH₃Br | 40°C | 65% | 85% |
Microwave-assisted reactions (100°C, 30 min) can enhance yields to 85% by accelerating iminium ion formation during reductive amination [5].
The triazole N1 nitrogen is highly nucleophilic and requires protection during C3 or C6 functionalization to prevent undesired alkylation. Key protecting group strategies include:
Critical considerations:
Solid-phase synthesis accelerates the generation of C3- and C6-modified analogs of 8-methyltriazolopyrazine. Two resin-based systems demonstrate efficacy:
Automated workflows enable:
Table 3: Solid-Phase Supports for Derivative Synthesis
Resin Type | Anchoring Site | Functionalization | Cleavage Reagent | Representative Derivatives |
---|---|---|---|---|
Wang Resin | C3-COOH | Amidation, Sulfonylation | TFA/DCM (1:1) | C3-carboxamides [5] |
Rink Amide MBHA | C6-NH₂ | N-Alkylation, Acylation | 95% HF, 0°C | C6-aminoalkyl analogs [9] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: